Fmoc-D-cys(tbu)-OH

描述

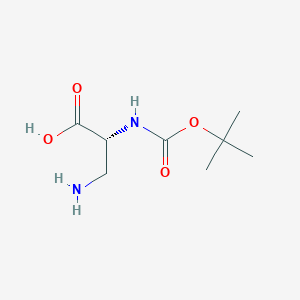

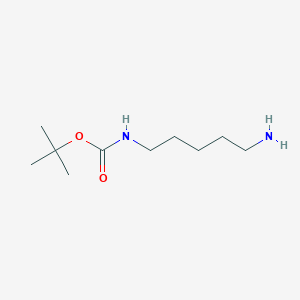

Fmoc-D-Cys(tBu)-OH is an amino acid building block used in peptide synthesis . It is of great importance in the growing peptide drug market .

Synthesis Analysis

This compound is synthesized using methods suitable for Fmoc solid-phase peptide synthesis . The synthesis of these novel crypto-thioesters is straightforward and does not require an additional step prior to NCL .Molecular Structure Analysis

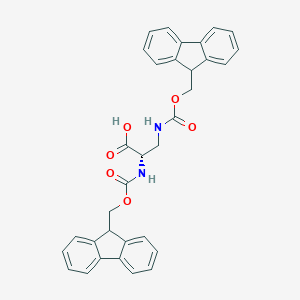

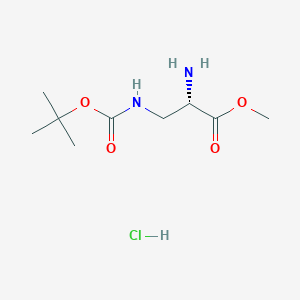

The molecular formula of this compound is C22H25NO4S . Its molecular weight is 399.51 . The SMILES string isCC(C)(C)SCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in peptide synthesis applications .Physical And Chemical Properties Analysis

This compound is a white solid . It has a density of 1.237±0.06 g/cm3 . The storage temperature is 2-8°C .科学研究应用

固相肽合成

“Fmoc-D-cys(tbu)-OH” 用于 Fmoc/tBu 固相肽合成 . 该方法是研究和工业环境中合成肽的首选方法 . 该合成策略涉及固体聚合物保护基团,并允许使用过量的试剂来实现定量收率 .

绿色化学

使用“this compound” 的 Fmoc/tBu 固相合成方法已被研究其更环保的潜力 . 研究人员正在探索在固相肽合成 (SPPS) 中使用更绿色的溶剂,这可以减少对环境和人类健康的负面影响 .

半胱氨酸保护基团

“this compound” 是一种半胱氨酸保护基团 . 半胱氨酸硫醇基团的保护基团化学使肽和蛋白质化学的广泛应用成为可能 . 已经开发出用于保护和随后脱保护半胱氨酸的复杂策略,促进了复杂富含二硫键的肽的合成、蛋白质的半合成以及体外和体内肽/蛋白质标记 .

肽合成

作用机制

Target of Action

Fmoc-D-cys(tbu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

This compound operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptide sequences.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a process that has revolutionized the field of peptide synthesis . This pathway involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins .

Pharmacokinetics

The compound needs to remain stable under the conditions of the synthesis process, while also being reactive enough to participate in the necessary chemical reactions .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences. These sequences can then be used in the creation of larger proteins. The compound’s action enables the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the compound’s action, efficacy, and stability . For example, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its effectiveness .

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-D-cys(tbu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection for the amino group during peptide bond formation, while the tbu group protects the thiol group of the cysteine residue . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks in peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the sequence and structure of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. The tbu group can be removed under acidic conditions to expose the thiol group of the cysteine residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction. The Fmoc and tbu groups are stable under the conditions used for peptide bond formation but can be selectively removed when needed .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as peptidyl transferases during the formation of peptide bonds .

属性

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。